molecular formula C9H10O2 B166446 o-Tolyl acetate CAS No. 533-18-6

o-Tolyl acetate

Cat. No.: B166446
CAS No.: 533-18-6
M. Wt: 150.17 g/mol
InChI Key: AMZORBZSQRUXNC-UHFFFAOYSA-N
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Description

o-Tolyl acetate, also known as 2-methylphenyl acetate, is an organic compound with the molecular formula C9H10O2. It is a benzoate ester and a member of phenols. This compound is characterized by its powerful, fruity, medicinal odor that becomes sweet and floral upon dilution. It is commonly used as a flavoring agent in various food products such as butter, caramel, cherry, and honey flavors .

Preparation Methods

Synthetic Routes and Reaction Conditions: o-Tolyl acetate can be synthesized through the esterification of o-cresol (2-methylphenol) with acetic anhydride. The reaction typically involves heating the reactants in the presence of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction can be represented as follows:

C7H8O+(CH3CO)2OC9H10O2+CH3COOH\text{C}_7\text{H}_8\text{O} + \text{(CH}_3\text{CO)}_2\text{O} \rightarrow \text{C}_9\text{H}_{10}\text{O}_2 + \text{CH}_3\text{COOH} C7​H8​O+(CH3​CO)2​O→C9​H10​O2​+CH3​COOH

Industrial Production Methods: In industrial settings, this compound is produced by reacting sodium o-cresol with acetic anhydride. This method is preferred due to its efficiency and cost-effectiveness. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: o-Tolyl acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: this compound can be oxidized to form o-tolyl alcohol and acetic acid. This reaction is typically carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form o-tolyl alcohol using reducing agents like lithium aluminum hydride.

    Substitution: this compound can undergo nucleophilic substitution reactions where the acetate group is replaced by other nucleophiles. For example, reacting with sodium hydroxide can yield o-cresol and sodium acetate.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium hydroxide, acidic or basic conditions.

Major Products Formed:

    Oxidation: o-Tolyl alcohol, acetic acid.

    Reduction: o-Tolyl alcohol.

    Substitution: o-Cresol, sodium acetate.

Scientific Research Applications

o-Tolyl acetate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various aromatic compounds. Its ester group makes it a versatile intermediate in the synthesis of more complex molecules.

    Biology: this compound is used in the study of enzyme-catalyzed reactions involving ester hydrolysis. It serves as a model substrate for investigating the activity of esterases and lipases.

    Medicine: The compound is explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical agents.

    Industry: this compound is employed as a flavoring agent in the food industry due to its pleasant aroma.

Comparison with Similar Compounds

o-Tolyl acetate can be compared with other similar compounds such as m-Tolyl acetate and p-Tolyl acetate. These compounds share the same molecular formula but differ in the position of the methyl group on the benzene ring.

    m-Tolyl acetate: The methyl group is positioned at the meta position relative to the acetate group. This compound has different chemical and physical properties compared to this compound.

    p-Tolyl acetate: The methyl group is positioned at the para position relative to the acetate group. It also exhibits distinct properties and reactivity compared to this compound.

Uniqueness of this compound: this compound is unique due to its specific structural arrangement, which influences its reactivity and applications. Its ortho position allows for unique interactions in chemical reactions and biological systems, making it a valuable compound in various fields of research .

Properties

IUPAC Name

(2-methylphenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-7-5-3-4-6-9(7)11-8(2)10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMZORBZSQRUXNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7060201
Record name Acetic acid, 2-methylphenyl ester
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Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid
Record name o-Tolyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/702/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

208.00 °C. @ 760.00 mm Hg
Record name o-Tolyl acetate
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Solubility

insoluble in water, miscible (in ethanol)
Record name o-Tolyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/702/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

1.046-1.053
Record name o-Tolyl acetate
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URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/702/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS No.

533-18-6, 1333-46-6
Record name 2-Methylphenyl acetate
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Record name o-Cresyl acetate
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Record name 4-Cresyl acetate
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Record name o-Tolyl acetate
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Record name o-Tolyl acetate
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Record name Acetic acid, methylphenyl ester
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Record name Acetic acid, 2-methylphenyl ester
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Record name o-tolyl acetate
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Record name Tolyl acetate
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Record name O-CRESYL ACETATE
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Record name o-Tolyl acetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary chemical reaction o-tolyl acetate undergoes in the presence of aluminum chloride?

A1: this compound undergoes a Fries rearrangement when catalyzed by aluminum chloride. This reaction primarily yields the para-substituted hydroxyketone, with a small amount of the ortho-substituted compound. [] This suggests a preference for the rearrangement to occur at the para position relative to the acetate group.

Q2: How does the regioselectivity of the Fries rearrangement differ between this compound and p-tolyl acetate when catalyzed by aluminum chloride?

A2: While both this compound and p-tolyl acetate undergo Fries rearrangement with aluminum chloride, the major product differs. This compound primarily yields the para-substituted hydroxyketone, while p-tolyl acetate exclusively forms the ortho-substituted hydroxyketone. [] This difference highlights the influence of substituent position on the reaction outcome.

Q3: Can enzymes be used to catalyze the resolution of α-halogeno aryl acetic acid derivatives, and how does this compound fit into this?

A3: Yes, lipases have shown promise in the enantioselective resolution of α-halogeno aryl acetic acid derivatives, a class of compounds with applications in pharmaceutical synthesis. [] Interestingly, α-bromo-o-tolyl acetate ethyl ester showed moderate enantioselectivity (E=11.3) when treated with immobilized Rhizomucor miehei lipase (RML). [] This finding suggests the potential for enzymatic approaches in producing optically pure α-halogeno aryl acetic acid derivatives containing the this compound moiety.

Q4: Beyond aluminum chloride, are there other catalysts capable of degrading o-cresol, and what role does this compound play in this process?

A4: Ozone, in conjunction with metal-loaded catalysts, can effectively degrade o-cresol. Specifically, a manganese-loaded vanadium pentoxide catalyst (Mn(2.5 %)/V2O5) demonstrated significant activity, achieving a 66.78% conversion of o-cresol within 24 hours. [] Intriguingly, this compound was identified as one of the oxidation products in this reaction, alongside 2,5-dihydroxytoluene. [] This result sheds light on a possible degradation pathway of o-cresol involving the formation of this compound as an intermediate.

Q5: Has this compound been incorporated into the structure of novel antifungal compounds, and what structural features contribute to their activity?

A5: Yes, this compound has been strategically incorporated into the structure of (E)-α-(methoxyimino)benzeneacetate derivatives designed as strobilurin analogues. These compounds combine the methyl (E)-methoxyiminoacetate moiety with a 1,3,5-substituted pyrazole ring. [] Notably, the synthesis of these compounds involved a key intermediate, (E)-methyl 2-(hydroxyimino)-2-o-tolyl acetate, which was obtained with high stereoselectivity (E:Z ca. 14:1). [] The synthesized derivatives exhibited potent antifungal activity against various plant pathogens, including Rhizoctonia solani, Botrytis cinereapers, Gibberella zeae, Physalospora piricola, and Bipolaris mayclis. [] This finding highlights the potential of incorporating this compound into novel antifungal agents.

Q6: Can strong acids like sulfuric acid lead to unexpected products when reacting with unsaturated carboxylic acids like hex-5-enoic acid? How does this relate to this compound?

A6: Interestingly, treating hex-5-enoic acid with sulfuric acid in acetic anhydride yields phenyl acetate, not a cyclized product as might be expected. [] Similarly, hept-5-enoic acid under the same conditions produces this compound. [] These results demonstrate the ability of strong acids to catalyze unexpected rearrangements and esterifications in unsaturated carboxylic acids, showcasing an alternative synthetic route to this compound.

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